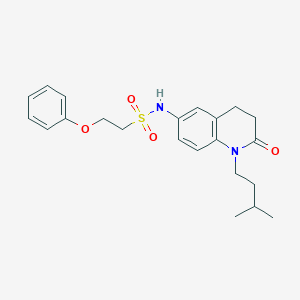
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyethanesulfonamide, also known as IQ-1S, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. IQ-1S belongs to the class of quinoline derivatives and has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties.
Wissenschaftliche Forschungsanwendungen
Histone Deacetylase Inhibition and Cancer Treatment
1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines, which are structurally similar to the specified compound, have been found to be potent inhibitors of histone deacetylase (HDAC). They exhibit cytotoxicity to PC-3 prostate cancer cells, indicating potential for cancer treatment (Liu et al., 2015).
Poly(ADP-ribose) Polymerase-1 Inhibition
Novel indeno[1,2-c]isoquinolinone derivatives have been synthesized and evaluated as inhibitors of the nuclear enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which is significant in DNA repair processes. This indicates potential applications in cancer therapy (Jagtap et al., 2005).
Synthesis and Characterization of New Heterocyclic Compounds
Research into the synthesis of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinolinone compounds and their derivatives has been conducted. These compounds have potential pharmacological applications that warrant further investigation (Zaki et al., 2017).
Protein Kinase Inhibition
Isoquinolinesulfonamides have been shown to be potent inhibitors of cyclic nucleotide-dependent protein kinases, including cAMP and cGMP-dependent kinases, and protein kinase C. This finding has implications for developing treatments targeting these kinases (Hidaka et al., 1984).
Antimicrobial and Antifungal Properties
Sulfonate derivatives containing pyridyl, quinolyl, and isoquinolyl functional groups have been screened for antimicrobial and antifungal activities. Some compounds demonstrated significant activity, highlighting potential applications in treating microbial infections (Fadda et al., 2016).
Anticancer Agents Inducing Oxidative Stress
A library of piperidine ring-fused aromatic sulfonamides, including N-arylsulfonyl 1,2,3,4-tetrahydroquinolines, has been synthesized. These compounds induce oxidative stress and exert cytotoxic effects on various cancer cell lines, suggesting their potential as anticancer agents (Madácsi et al., 2013).
Serotonin Receptor Antagonism
N1-azinylsulfonyl-3-(1,2,3,6,tetrahyrdopyridin-4-yl)-1H-indole derivatives have been identified as potent and selective 5-HT6 receptor antagonists. They exhibit procognitive and antidepressant-like properties, suggesting therapeutic potential for cognitive and mood disorders (Zajdel et al., 2016).
Non-sulfonamide Carbonic Anhydrase Inhibitors
Research has identified a range of compounds, including phenols and coumarins, as non-sulfonamide inhibitors of carbonic anhydrases. These compounds do not inhibit CA II significantly but show interesting inhibition profiles against other isozymes (Carta et al., 2012).
Eigenschaften
IUPAC Name |
N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]-2-phenoxyethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-17(2)12-13-24-21-10-9-19(16-18(21)8-11-22(24)25)23-29(26,27)15-14-28-20-6-4-3-5-7-20/h3-7,9-10,16-17,23H,8,11-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXCYERBVDREIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CCOC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(Hydroxymethyl)-4-({[(4-methoxyphenyl)methyl]amino}methyl)-2-methylpyridin-3-ol](/img/structure/B2358472.png)
![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-(3,4-dimethylphenyl)pyridazin-3-one](/img/structure/B2358473.png)
![3-(4-bromobenzyl)-9-(3,5-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2358475.png)

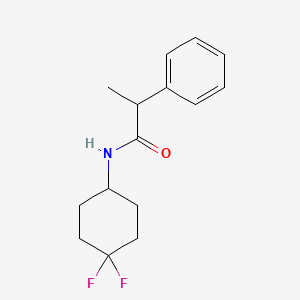
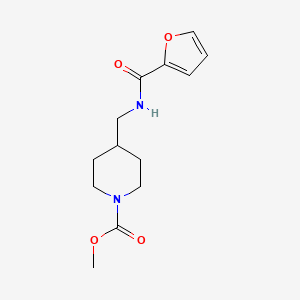
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B2358479.png)

![7-Ethyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B2358484.png)
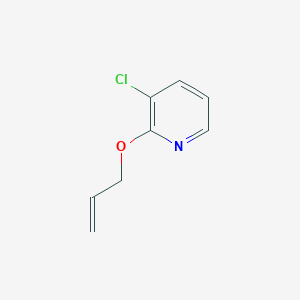

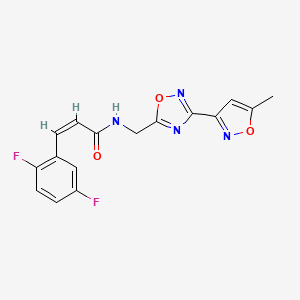
![N-[2-[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2358490.png)
